1,5-Diphenylpentan-3-ol

Description

Contextual Significance and Historical Trajectory of Related Diphenyl Compounds

Compounds containing diphenyl motifs are fundamental building blocks in organic chemistry, with a history stretching back to the mid-19th century. bohrium.comwikipedia.org Biphenyl (B1667301), the simplest compound in this class, consists of two connected phenyl rings and serves as a starting material for a wide range of products, including emulsifiers, optical brighteners, and crop protection products. wikipedia.org

The significance of diphenyl compounds extends broadly across materials science and medicinal chemistry. ontosight.ai For instance, diphenyl ether is used in the production of polyesters and as a component in heat transfer fluids, while substituted biphenyls are integral to the structure of liquid crystals and numerous pharmaceuticals like the anti-inflammatory drug Fenbufen and the cardiovascular medication Valsartan. bohrium.comwikipedia.org The development of synthetic methods for creating biphenyl systems, such as the Ullmann reaction and Suzuki-Miyaura coupling, has been crucial for advancing these applications. bohrium.com 1,5-Diphenylpentan-3-ol fits within this broader context as a molecule that leverages the structural and reactive properties of the phenyl group for applications in synthesis.

Role as a Key Intermediate in Complex Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules due to its capacity to undergo various chemical transformations such as oxidation, reduction, and substitution. Its structure is a reduced derivative of dibenzylideneacetone (B150790) (DBA), a scaffold that has been investigated for its potential anti-trypanosomal activity against the parasite responsible for Human African Trypanosomiasis.

Several synthetic routes to this compound have been developed. One common method is the Grignard reaction, where reagents like phenylmagnesium bromide are reacted with a ketone such as 3-pentanone. Another approach involves the reaction of 3-phenylpropanal (B7769412) with 2-phenylethylmagnesium bromide. More advanced techniques include nickel-catalyzed reductive coupling reactions. For example, the coupling of dihydrocinnamaldehyde and 2-bromoethylbenzene has been shown to produce this compound in a 71% yield after purification. rsc.org

The versatility of this compound as an intermediate is highlighted by its use as a precursor in the synthesis of other compounds, such as 1,5-diphenyl-2-pentene. chemicalbook.com

Structural Characteristics Pertinent to Reactivity and Conformation

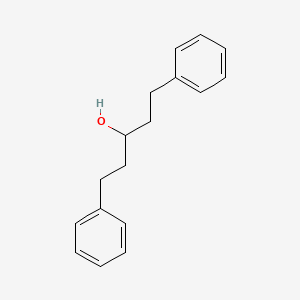

The chemical structure of this compound is central to its reactivity and physical properties. The molecule consists of a flexible five-carbon chain, with two terminal phenyl groups and a central hydroxyl (-OH) group. This arrangement allows for specific types of molecular interactions that influence its behavior in chemical reactions.

The hydroxyl group is a key functional group, capable of forming hydrogen bonds, which affects its solubility and interactions with other molecules. The two phenyl groups can engage in π-π stacking interactions, further influencing its conformational preferences and how it binds to other chemical species. The aliphatic chain connecting these functional groups provides significant conformational flexibility. smolecule.com This flexibility, particularly the rotation around the C-C bonds of the pentane (B18724) backbone, allows the molecule to adopt various spatial arrangements. smolecule.com The interplay between the polar hydroxyl group and the nonpolar phenyl rings gives the molecule a distinct chemical character that is exploited in its synthetic applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 17486-86-1 | nih.gov |

| Molecular Formula | C₁₇H₂₀O | nih.gov |

| Molecular Weight | 240.34 g/mol | nih.gov |

| Melting Point | 39-44 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| InChI Key | YDNNOTNUWKPRNH-UHFFFAOYSA-N | nih.gov |

Predicted Collision Cross Section (CCS) Data

This table presents the predicted collision cross-section values for different adducts of this compound, which is useful in mass spectrometry analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 241.15869 | 157.7 |

| [M+Na]⁺ | 263.14063 | 162.3 |

| [M-H]⁻ | 239.14413 | 162.1 |

| [M+NH₄]⁺ | 258.18523 | 174.0 |

| [M+K]⁺ | 279.11457 | 157.7 |

| [M+H-H₂O]⁺ | 223.14867 | 150.2 |

| Data sourced from PubChemLite. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNNOTNUWKPRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,5 Diphenylpentan 3 Ol

Established Retrosynthetic Approaches and Precursor Chemistry

Established methods for synthesizing 1,5-diphenylpentan-3-ol primarily rely on the reduction of carbonyl-containing precursors. These precursors, such as α,β-unsaturated ketones and saturated ketones, are readily accessible through well-known condensation reactions.

A common and efficient route to this compound involves a two-step process starting from 1,5-diphenylpenta-1,4-dien-3-one, also known as dibenzylideneacetone (B150790). This precursor is synthesized via a base-catalyzed Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone (B3395972). The subsequent step is a catalytic hydrogenation, which reduces both the carbon-carbon double bonds and the carbonyl group.

The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction. Heterogeneous catalysts like palladium on carbon (Pd/C) or Raney Nickel are frequently employed. Hydrogenation of dibenzylideneacetone using 10% Pd/C under hydrogen pressure can result in a mixture of 1,5-diphenylpentan-3-one (the saturated ketone) and the final product, this compound. To achieve complete reduction to the alcohol in a single step, more forcing conditions or specific catalytic systems may be required. The process involves the initial saturation of the olefinic bonds, followed by the reduction of the ketone functionality.

Table 1: Catalytic Systems for Hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one

| Catalyst | Reagent | Product(s) | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | 1,5-Diphenylpentan-3-one and/or this compound | |

| Raney Nickel | H₂ gas | 1,5-Diphenylpentan-3-one and/or this compound |

The most direct synthesis of this compound is the reduction of its corresponding ketone, 1,5-diphenylpentan-3-one. The carbonyl group of this saturated ketone is readily reduced to a secondary alcohol using a variety of reducing agents.

Standard hydride reagents are highly effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and common choice for this reduction, selectively targeting the ketone without affecting the phenyl rings. For a more reactive option, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can also be used, followed by an aqueous workup to protonate the resulting alkoxide.

The general reaction is as follows: C₁₇H₁₈O + [H] → C₁₇H₂₀O (1,5-Diphenylpentan-3-one) → (this compound)

Grignard reactions provide a versatile method for constructing the carbon skeleton and the alcohol functionality simultaneously. mnstate.edu A plausible retrosynthetic approach for this compound involves the reaction of a Grignard reagent with an appropriate electrophile, such as an aldehyde or an ester.

One potential Grignard synthesis could involve the reaction of benzylmagnesium bromide with ethyl 3-phenylpropanoate. In this scenario, the Grignard reagent would add twice to the ester, forming the desired carbon framework and, after hydrolysis, the tertiary alcohol. However, to obtain the target secondary alcohol, a different disconnection is required. A more suitable strategy would be the reaction of an organometallic reagent like phenylethylmagnesium bromide with an aldehyde such as phenylacetaldehyde.

A more common Grignard approach for similar structures involves reacting an organomagnesium halide with a ketone. mnstate.edudoubtnut.com For instance, the synthesis of a related compound, (2S,3R)-3-(3-(benzyloxy)phenyl)-1-(dimethylamino)-2-methylpentan-3-ol, is achieved by reacting ethyl magnesium bromide with an aminoketone precursor. google.com This highlights the utility of Grignard reagents in adding alkyl groups to a carbonyl carbon to form an alcohol.

Modern Catalytic and Stereoselective Synthetic Strategies

Recent advancements in organic synthesis have introduced more sophisticated methods that offer greater control over the reaction's selectivity, including chemo-, regio-, and stereoselectivity.

For molecules with multiple functional groups, chemoselectivity is paramount. In the context of reducing unsaturated precursors like 1,5-diphenylpenta-1,4-dien-3-one, catalysts can be tuned to selectively reduce the double bonds while preserving the ketone, or vice versa. For example, certain palladium catalysts can be poisoned to favor the reduction of alkynes or alkenes without affecting other functional groups.

Stereoselective synthesis is crucial when specific stereoisomers of a molecule are desired. While this compound itself is achiral, the introduction of substituents can create chiral centers. Modern synthetic methods, such as asymmetric hydrogenation or reduction, can be employed to produce a single enantiomer or diastereomer with high selectivity. For example, the Sharpless asymmetric epoxidation is a key step in the synthesis of a related chiral polyol, (3S, 4R)-5-phenylpentane-1,3,4-triol, demonstrating the power of stereoselective methods in this class of compounds. juniperpublishers.com Such strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Biocatalysis has emerged as a powerful and environmentally benign tool in organic synthesis. Enzymes, such as oxidoreductases (including alcohol dehydrogenases), can catalyze the reduction of ketones to alcohols with exceptionally high enantioselectivity under mild conditions.

The asymmetric reduction of a ketone like 1,5-diphenylpentan-3-one could theoretically be achieved using a specific ketoreductase enzyme. This approach would yield an enantiomerically pure alcohol if a prochiral version of the substrate were used. Furthermore, enzymatic reactions have been reported for the oxidation of benzylic arenes to benzylic alcohols, suggesting that enzymes could be used to introduce hydroxyl groups into related structures. stackexchange.com Lipase-mediated acylation and deacylation reactions in organic solvents have also proven effective for the synthesis of related polyol derivatives on a multi-gram scale, showcasing the preparative utility of biocatalysis. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₇H₂₀O |

| 1,5-Diphenylpentan-3-one | C₁₇H₁₈O |

| 1,5-diphenylpenta-1,4-dien-3-one | C₁₇H₁₄O |

| Acetone | C₃H₆O |

| Benzaldehyde | C₇H₆O |

| Benzylmagnesium bromide | C₇H₇BrMg |

| Diethyl ether | C₄H₁₀O |

| Ethanol | C₂H₆O |

| Ethyl 3-phenylpropanoate | C₁₁H₁₄O₂ |

| Ethyl magnesium bromide | C₂H₅BrMg |

| Lithium aluminum hydride | AlH₄Li |

| Methanol | CH₄O |

| Palladium on carbon | Pd/C |

| Phenylacetaldehyde | C₈H₈O |

| Phenylethylmagnesium bromide | C₈H₉BrMg |

| Platinum oxide | PtO₂ |

| Raney Nickel | Ni-Al |

| Sodium borohydride | NaBH₄ |

| Tetrahydrofuran | C₄H₈O |

Asymmetric Synthesis of Chiral Analogs and Derivatives

The creation of specific enantiomers of chiral molecules is crucial in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities. The asymmetric synthesis of chiral analogs of this compound can be achieved through several strategic approaches that introduce chirality in a controlled manner. semanticscholar.org These methods include the use of chiral catalysts, chiral auxiliaries, or starting materials from the natural chiral pool. semanticscholar.org

Key strategies for asymmetric synthesis include:

Catalytic Asymmetric Reactions: This is a highly efficient approach where a small amount of a chiral catalyst generates large quantities of a chiral product. semanticscholar.org Methodologies applicable to the synthesis of chiral diaryl alcohols or their precursors often involve asymmetric reduction of a prochiral ketone (1,5-diphenylpentan-3-one) or asymmetric carbon-carbon bond-forming reactions. For instance, chiral metal complexes or organocatalysts can facilitate enantioselective aldol (B89426) reactions or Michael additions to build the carbon skeleton with defined stereocenters. mdpi.comresearchgate.net The enantioselective Mukaiyama aldol reaction, catalyzed by a chiral titanium-based complex, is a powerful tool for creating chiral alcohol moieties. semanticscholar.org Similarly, chiral zinc complexes have been used for the asymmetric addition of terminal alkynes to aldehydes, a reaction type that can be adapted to build chiral alcohol structures. semanticscholar.org

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed, leaving the desired chiral product. This approach allows for high levels of stereocontrol in forming complex molecules.

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules, such as amino acids or terpenes, as starting materials. The inherent chirality of these molecules is transferred through a series of reactions to the final product. semanticscholar.org

| Asymmetric Strategy | Principle of Stereocontrol | Key Reagents/Catalysts | Applicability to this compound Synthesis |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. | Chiral metal complexes (e.g., Ti, Zn, Ru), Organocatalysts (e.g., Proline, Cinchona alkaloids). mdpi.comdiamond.ac.uk | Asymmetric reduction of 1,5-diphenylpentan-3-one; Asymmetric aldol or Michael reactions to construct the chiral backbone. |

| Chiral Auxiliaries | A covalently bonded chiral group directs the approach of reagents to a prochiral center. | Evans auxiliaries, phenylglycinol-derived lactams. dntb.gov.ua | Stereocontrolled alkylation or addition reactions to form a chiral precursor, followed by auxiliary removal. |

| Chiral Pool Synthesis | The inherent chirality of a natural starting material is incorporated into the final product. | Amino acids, Terpenes, Carbohydrates. semanticscholar.org | Building blocks derived from these natural sources can be used to construct portions of the target molecule. |

Reaction Condition Optimization and Yield Enhancement Studies

Optimizing reaction conditions is a critical step in synthetic chemistry to maximize product yield, minimize reaction times, and reduce the formation of byproducts. For the synthesis of this compound, which is often prepared by the reduction of 1,5-diphenylpentan-3-one, the precursor ketone is typically synthesized via a Claisen-Schmidt (aldol) condensation. nih.govnih.gov The efficiency of this condensation and the subsequent reduction are subjects of optimization studies.

Commonly investigated parameters include:

Catalyst Type and Loading: The choice of catalyst for both the condensation (e.g., KOH, NaOH) and reduction (e.g., NaBH₄, H₂/Pd) steps significantly impacts yield and reaction rate.

Solvent: The solvent can influence reactant solubility, reaction rate, and in some cases, product selectivity.

Temperature: Reaction temperature affects the rate of reaction, but excessively high temperatures can lead to side product formation.

Reactant Concentration and Stoichiometry: The ratio of reactants (e.g., benzaldehyde to acetone in the precursor synthesis) is crucial for maximizing the yield of the desired product.

Systematic approaches like Design of Experiments (DoE) are employed to efficiently explore the effects of multiple variables simultaneously. mdpi.com For example, a study on the Nazarov cyclization of a related divinyl ketone utilized a two-level full factorial DoE to optimize temperature, time, and substrate concentration, leading to quantitative conversions and high selectivity. mdpi.com Such methodologies can be applied to the synthesis of this compound to identify the optimal set of conditions for maximum yield. For instance, studies on chalcone (B49325) synthesis have shown that aldehydes with electron-withdrawing groups often react more efficiently, and reaction conditions must be tailored to improve yields for substrates with electron-donating groups. researchgate.net

| Parameter | Effect on Reaction | Typical Range for Optimization | Objective |

| Temperature | Affects reaction rate and selectivity. | 0 °C to 150 °C | Find the lowest temperature for efficient conversion to minimize energy use and side reactions. mdpi.com |

| Reaction Time | Determines the extent of reactant conversion. | 1 to 24 hours | Achieve maximum conversion in the shortest time possible. mdpi.com |

| Catalyst Loading | Influences reaction rate. | 0.1 mol% to 20 mol% | Use the minimum amount of catalyst required for an efficient reaction to reduce cost and waste. |

| Solvent Polarity | Affects solubility of reactants and stabilization of transition states. | Non-polar (e.g., Toluene) to Polar Aprotic (e.g., DMF) to Polar Protic (e.g., Ethanol). | Select a solvent that maximizes yield and facilitates product purification. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govskpharmteco.com The application of these principles to the synthesis of this compound aims to make the process more sustainable and environmentally benign.

Key green chemistry approaches include:

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. skpharmteco.com Research focuses on replacing these with safer alternatives such as water, ethanol, or novel media like ionic liquids and deep eutectic solvents (DES). mdpi.comarkat-usa.org Water is an ideal green solvent due to its abundance and non-toxic nature. arkat-usa.org The aldol condensation to form the precursor ketone, for example, can be performed in aqueous ethanol or even under solvent-free conditions. rsc.org

Catalysis: Using catalysts is a core principle of green chemistry as they allow reactions to proceed with higher efficiency and selectivity, often under milder conditions, while being used in small amounts. nih.gov This reduces energy consumption and waste. For aldol condensations, solid acid/base catalysts or recyclable basic ionic liquids can be employed to simplify purification and minimize waste streams. mdpi.comnih.gov

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot or multi-component reactions are highly desirable as they reduce the number of steps and purification stages, thereby saving solvents and energy and preventing waste. researchgate.net Solvent-free reaction conditions, where reactants are ground together, represent an ideal approach to waste prevention. rsc.orgresearchgate.net

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |

| Safer Solvents skpharmteco.com | Use of volatile organic solvents like benzene (B151609) or chlorinated solvents. | Use of water, ethanol, ionic liquids, or solvent-free conditions. arkat-usa.orgrsc.org | Reduced toxicity, improved safety, less environmental pollution. |

| Catalysis nih.gov | Stoichiometric amounts of strong bases (e.g., NaOH). | Catalytic amounts of recyclable solid acids/bases or basic ionic liquids. nih.gov | Reduced waste, easier product separation, potential for catalyst reuse. |

| Waste Prevention nih.gov | Multi-step synthesis with isolation and purification of intermediates. | One-pot synthesis where multiple steps occur in the same vessel. researchgate.net | Fewer workup steps, reduced solvent use, higher overall efficiency. |

| Energy Efficiency nih.gov | Reactions requiring high temperatures (reflux). | Microwave-assisted synthesis or reactions at ambient temperature. ekb.eg | Reduced energy consumption and faster reaction times. |

Chemical Reactivity and Transformation Pathways of 1,5 Diphenylpentan 3 Ol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group is the most reactive site in the 1,5-diphenylpentan-3-ol molecule, readily participating in various reactions such as derivatization, dehydration, and oxidation.

Derivatization: Esterification, Etherification, and Sulfonation Studies

Derivatization of the hydroxyl group can alter the molecule's physical and chemical properties.

Esterification: In the presence of an acid catalyst, such as concentrated sulfuric acid, this compound can react with carboxylic acids to form esters. byjus.comchemguide.co.uk This reaction is reversible and proceeds by the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. chemguide.co.uk The general mechanism involves the formation of a tetrahedral intermediate which then eliminates a water molecule to yield the ester. byjus.com

Etherification: The synthesis of ethers from this compound can be achieved, and this process has been noted in the context of producing synthetic lubricants. For instance, intramolecular etherification of related 1,5-diols can lead to the formation of cyclic ethers like tetrahydrofuran (B95107) derivatives. ntu.edu.sg

Sulfonation: While specific studies on the sulfonation of this compound are not extensively documented in the provided results, the general principles of alcohol sulfonation would apply. This would involve reacting the alcohol with a sulfonylating agent, like a sulfonyl chloride, in the presence of a base to form a sulfonate ester. The functionalization of aromatic compounds through sulfoniumization has been explored as a method to improve solubility and enable further reactions. rsc.org

Dehydration Reactions and Olefin Formation

The elimination of a water molecule from this compound, a process known as dehydration, results in the formation of an alkene (olefin). This reaction is typically acid-catalyzed. The stability of the resulting alkene and the reaction conditions influence the product distribution. The dehydration of a related compound, 1,5-diphenylpentane-1,5-diol, can lead to cyclized products. lookchem.com

Oxidation to Ketones and Carboxylic Acids

As a secondary alcohol, this compound can be oxidized to a ketone. chemguide.co.ukbyjus.com This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon atom to which the hydroxyl group is attached. chemguide.co.uk

Oxidation to Ketones: Common oxidizing agents for this conversion include potassium permanganate (B83412) or chromium trioxide. The resulting ketone is 1,5-diphenylpentan-3-one. nih.gov Further oxidation of this ketone is generally not possible without breaking carbon-carbon bonds, which requires harsh conditions. byjus.com

Oxidation to Carboxylic Acids: While primary alcohols can be oxidized to carboxylic acids, the oxidation of a secondary alcohol like this compound stops at the ketone stage under normal conditions. chemguide.co.ukbyjus.com Cleavage of the carbon chain would be necessary to form a carboxylic acid, which is not a typical outcome for the oxidation of secondary alcohols.

Transformations Involving the Phenyl Moieties

The two phenyl groups in this compound are susceptible to electrophilic aromatic substitution and other reactions that can modify the aromatic rings.

Aromatic Functionalization and Substitution Reactions

The phenyl rings can undergo various functionalization reactions. Recent advancements have focused on C-H bond functionalization, which allows for direct and efficient modification of the aromatic core. beilstein-journals.orgrsc.org These reactions can introduce new functional groups onto the phenyl rings, altering the molecule's properties and enabling further transformations.

Ring-Opening or Cyclization Reactions (if applicable)

Intramolecular reactions involving the phenyl rings and the alkyl chain can lead to cyclization. For instance, under Friedel-Crafts conditions, similar diphenylated alkanols can undergo intramolecular cycloalkylation to form indane derivatives. rsc.org Acid-catalyzed cyclization of related 1,5-diaryl compounds can also lead to the formation of cyclic structures.

Interactive Data Tables

Table 1: Oxidation Products of this compound

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Potassium permanganate or Chromium trioxide | 1,5-Diphenylpentan-3-one | |

| Secondary Alcohols (general) | Acidified Sodium or Potassium Dichromate(VI) | Ketone | chemguide.co.ukbyjus.com |

Reactions of the Aliphatic Backbone

The aliphatic chain of this compound is the site of several fundamental chemical transformations. The central hydroxyl group and the surrounding carbon-hydrogen bonds are key to its reactivity.

Standard reactions involving the alcohol functionality include oxidation and reduction. The secondary alcohol group can be oxidized to the corresponding ketone, 1,5-diphenylpentan-3-one, using various oxidizing agents. Further, more aggressive oxidation could potentially cleave the carbon-carbon bonds to form carboxylic acids. Conversely, reduction of the hydroxyl group can lead to the formation of the parent hydrocarbon, 1,5-diphenylpentane (B3048512).

Dehydration of the alcohol is another potential reaction pathway. For instance, the related compound 1,5-diphenyl-1-penten-3-ol undergoes dehydration when treated with potassium bisulfate (KHSO₄) to yield 1,5-diphenyl-1,3-pentadiene. acs.org This suggests that this compound could similarly be dehydrated to form a mixture of alkenes.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The reactivity of this compound and its precursors can be significantly enhanced and directed through the use of metal catalysts. These catalysts facilitate a range of transformations, including hydrogen transfer reactions and functional group interconversions, which are central to modern synthetic chemistry.

Hydrogen Transfer and Borrowing Hydrogen Mechanistic Studies

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" principle is a powerful, atom-economical catalytic strategy. cardiff.ac.ukcsic.es This process typically involves three stages: (i) a metal catalyst temporarily "borrows" hydrogen from a substrate like an alcohol, oxidizing it to a reactive carbonyl intermediate; (ii) this intermediate undergoes a separate reaction; and (iii) the catalyst returns the borrowed hydrogen to the new molecule, completing the catalytic cycle. csic.es The primary byproduct of using an alcohol as an alkylating agent in this manner is water, highlighting the process's environmental advantages. cardiff.ac.uk

This methodology is highly relevant to the chemistry of this compound and its analogs. For example, the α-alkylation of ketones with alcohols, a classic borrowing hydrogen reaction, has been demonstrated using palladium on carbon (Pd/C) as a catalyst. dtu.dk In one instance of this, the reaction between an appropriate alcohol and ketone yielded 1,5-diphenylpentan-3-one, the oxidized counterpart of this compound. dtu.dk

Mechanistic studies on related systems provide insight into the hydrogen transfer steps. In some palladium-catalyzed BH reactions, a novel ligand-to-ligand hydrogen transfer (LLHT) mechanism has been proposed, which avoids the formation of a stable palladium-hydride intermediate. rsc.org Other studies have explored iridium-catalyzed reactions, such as the formation of 1,5-diphenylpentane from 3-phenylpropanol, which proceeds via hydrogen transfer mechanisms. ethernet.edu.etresearchgate.net

Functional Group Interconversions with Catalytic Systems

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.ukscribd.com For this compound, the most direct FGI is the oxidation of its secondary alcohol group to a ketone. While this can be achieved with stoichiometric reagents, catalytic methods are often preferred due to environmental and cost concerns. imperial.ac.uk

Catalytic systems for the oxidation of secondary alcohols to ketones are well-established. One such system employs tetrapropylammonium (B79313) perruthenate (TPAP) as the catalyst with N-methylmorpholine-N-oxide (NMO) as the co-oxidant. imperial.ac.uk Ruthenium complexes have also been used in the transfer hydrogenation of unsaturated ketones, which can involve the interconversion between alcohol and ketone functionalities. polimi.it In a specific case, the reduction of dibenzylideneacetone (B150790) (chalcone) using a ruthenium catalyst in a DES-5 medium led to the formation of 1,5-diphenylpentan-3-one as a major product, alongside 1,5-diphenylpent-1-en-3-ol, demonstrating the catalytic interconversion between these related functional groups. polimi.it

Synthesis of Analogs and Structurally Related Compounds

The synthesis of analogs and structurally related compounds is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. The this compound scaffold serves as a basis for a variety of derivatives.

A key set of analogs includes those that vary only by the oxidation state of the five-carbon linker: the α,β-unsaturated ketone of dibenzylideneacetone (DBA), the saturated ketone of 1,5-diphenylpentan-3-one (DPN), and the secondary alcohol of this compound (DPL). nih.gov A study exploring antitrypanosomal activity synthesized and tested matched molecular pairs with these three linkers and various aryl substitutions. The results indicated that analogs from the DBA class generally showed higher activity than their corresponding DPN and DPL counterparts. nih.gov

The table below presents data for a matched set of these analogs, highlighting the effect of the linker's oxidation state on biological activity against T. b. brucei.

| Compound ID | Aryl Substitution | Linker Type | EC₅₀ vs T. b. brucei (µM) |

|---|---|---|---|

| 13 | 4-CF₃ | DBA (α,β-unsaturated ketone) | 0.59 |

| 14 | 4-CF₃ | DPN (Ketone) | >4 |

| 15 | 4-CF₃ | DPL (Alcohol) | >4 |

| 16 | 4-Cl | DBA (α,β-unsaturated ketone) | 0.74 |

| 17 | 4-Cl | DPN (Ketone) | >4 |

| 18 | 4-Cl | DPL (Alcohol) | >4 |

Data sourced from reference nih.gov.

Other related structures have also been synthesized. A series of 1,5-diphenyl-1,4-pentadiene-3-ones and their cyclic analogs featuring hydroxyl and methoxy (B1213986) substitutions on the phenyl rings were prepared to investigate their antioxidant properties. vu.nl Furthermore, advanced synthetic methods have been used to create more complex analogs, such as α,α-difluorinated ketones like 2,2-difluoro-3-methyl-1,3-diphenylpentan-1-one, which can then be converted to their corresponding alcohol derivatives. acs.org

Advanced Structural Analysis and Conformational Studies of 1,5 Diphenylpentan 3 Ol

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for investigating the structural and electronic properties of 1,5-Diphenylpentan-3-ol from a theoretical standpoint. These methods allow for the exploration of molecular characteristics that can be difficult to measure experimentally.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of this compound. DFT, using functionals like B3LYP, is widely employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties for complex organic molecules. researchgate.netresearchgate.netscilit.com For a molecule like this compound, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.netscilit.com

The MEP map is particularly useful for identifying the sites of chemical reactivity, highlighting the electronegative oxygen atom of the hydroxyl group as a region of negative potential (a nucleophilic site) and the hydrogen of the hydroxyl group as a region of positive potential (an electrophilic site). researchgate.net Studies on similar molecules, such as 2-phenylethanol, have used DFT to predict that non-planar gauche conformations are more stable than planar trans structures, often due to stabilizing interactions between the hydroxyl group's hydrogen and the phenyl ring's π-electrons. nih.gov A similar intramolecular interaction would be a key factor in determining the most stable conformation of this compound.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Phenylalkanol Structure

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 7.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | ~1.8 D |

Note: This data is illustrative for a secondary alcohol with phenyl groups and not based on a specific experimental study of this compound.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Conformational analysis is crucial for understanding the flexibility and preferred three-dimensional shapes of this compound. The molecule's backbone has several rotatable single bonds, leading to numerous possible conformers. Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the potential energy surface and identify low-energy, stable conformations. mdpi.commdpi.com

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR shifts)

A significant strength of computational methods is their ability to predict spectroscopic data, which can then be compared with experimental results to confirm structural assignments. DFT calculations are routinely used to compute theoretical vibrational (IR and Raman) frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.netnih.gov

For this compound, calculating the vibrational spectrum would predict the frequencies for key functional groups, such as the O-H stretch, C-O stretch, aliphatic C-H stretches, and aromatic ring vibrations. nih.gov Similarly, NMR chemical shifts for each unique proton (¹H) and carbon (¹³C) atom can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical values provide a powerful tool for assigning complex experimental spectra and can help distinguish between different possible isomers or conformers.

Advanced Spectroscopic Methodologies for Structural Elucidation

While computational methods provide theoretical insights, advanced spectroscopic techniques are essential for experimental validation and detailed structural characterization of complex molecules like this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

One-dimensional (1D) NMR provides initial structural information, but for a molecule with multiple similar chemical environments like this compound, peak overlap can be an issue. Multi-dimensional NMR techniques (2D, 3D, etc.) are employed to resolve these ambiguities and map out the complete molecular structure. mdpi.comnih.gov

Key 2D NMR experiments that would be used for this compound include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the entire pentane (B18724) backbone proton network.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, enabling unambiguous assignment of all ¹³C peaks.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which helps to piece together different fragments of the molecule, such as connecting the phenyl rings to the pentane chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly powerful for conformational analysis, as it can show, for example, the spatial proximity between protons on a phenyl ring and protons on the aliphatic chain, confirming a specific folded conformation. mdpi.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom/Group | ¹H Chemical Shift (ppm, Illustrative) | ¹³C Chemical Shift (ppm, Illustrative) | Key 2D Correlations (Illustrative) |

|---|---|---|---|

| Phenyl CH | 7.1 - 7.3 | 126 - 129 | COSY with other phenyl protons; HMBC to C1/C5 |

| C1-H₂ / C5-H₂ | 2.5 - 2.8 | ~32 | COSY with C2-H₂/C4-H₂; HSQC to C1/C5 |

| C2-H₂ / C4-H₂ | 1.7 - 1.9 | ~40 | COSY with C1-H₂/C5-H₂ and C3-H; HSQC to C2/C4 |

| C3-H | 3.6 - 3.8 | ~73 | COSY with C2-H₂/C4-H₂; HSQC to C3 |

| OH | 1.5 - 4.0 (variable, broad) | N/A | May show NOESY correlation to nearby protons |

Note: This data is illustrative and based on typical values for similar functional groups.

Vibrational Spectroscopy (FTIR, FT-Raman) for Detailed Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.net

For this compound, the FTIR spectrum would be dominated by several key features:

O-H Stretching: A strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a direct indicator of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. libretexts.orgmasterorganicchemistry.com

C-H Stretching: Aromatic C-H stretches appear as sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentane backbone appear just below 3000 cm⁻¹.

C-O Stretching: A strong band for the secondary alcohol C-O bond is expected in the 1100-1150 cm⁻¹ region.

Aromatic C=C Stretching: Phenyl rings exhibit characteristic absorptions in the 1450-1600 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. While the polar O-H and C-O bonds give strong IR signals, the non-polar C=C bonds of the phenyl rings and the C-C backbone often produce strong signals in the Raman spectrum, aiding in a complete vibrational analysis. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-phenylethanol |

| 1,5-diphenylpenta-1,4-dien-3-one |

| 1,5-diaryl-3-oxo-1,4-pentadiene |

| 1,5-methylnaphthalene |

| Carbon |

| Hydrogen |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for elucidating the structure of organic molecules by providing highly accurate mass measurements of both the molecular ion and its fragments. While specific experimental HRMS data for this compound is not widely published, a theoretical fragmentation pathway can be reliably predicted based on established principles of mass spectrometry for alcohols and aromatic compounds.

Upon electron ionization (EI), the this compound molecule (C₁₇H₂₀O, molecular weight: 240.1514 g/mol ) would form a molecular ion, [M]⁺•. Due to the presence of the stable phenyl groups, the molecular ion peak at m/z 240 is expected to be observable. The subsequent fragmentation would likely proceed through several key pathways characteristic of secondary alcohols and compounds with alkyl-aryl structures.

One of the most common fragmentation pathways for alcohols is the loss of a water molecule, which would result in a significant peak at m/z 222 ([M-H₂O]⁺•). whitman.edulibretexts.orgyoutube.com Another primary fragmentation process is alpha-cleavage, involving the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, this can occur on either side of the C-3 carbon.

Alpha-cleavage Path A: Cleavage between C-2 and C-3 would yield a resonance-stabilized phenylethyl radical and a charged fragment containing the hydroxyl group and the other phenyl group, [CH(OH)CH₂CH₂Ph]⁺, with a theoretical m/z of 149.

Alpha-cleavage Path B: Symmetrical cleavage between C-3 and C-4 would produce the same fragments.

Benzylic Cleavage: Cleavage at the benzylic position (C-1'–C-1 or C-5'–C-5) is also highly probable, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, which is often a base peak in the mass spectra of compounds containing a benzyl moiety. The corresponding radical would be [M-C₇H₇]•.

Further Fragmentation: The fragment at m/z 149 could undergo further fragmentation, such as the loss of water to produce an ion at m/z 131. The ion at m/z 222 could also fragment further through cleavage of the pentyl chain.

The predicted fragmentation pathways are summarized in the table below.

| m/z (Theoretical) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 240 | [C₁₇H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 222 | [C₁₇H₁₈]⁺• | Loss of H₂O from M⁺• |

| 149 | [C₁₀H₁₃O]⁺ | Alpha-cleavage at C2-C3 or C3-C4 |

| 131 | [C₁₀H₁₁]⁺ | Loss of H₂O from the m/z 149 fragment |

| 105 | [C₈H₉]⁺ | Cleavage yielding a phenylethyl cation |

| 91 | [C₇H₇]⁺ | Benzylic cleavage yielding the tropylium (B1234903) ion |

| 77 | [C₆H₅]⁺ | Loss of CH₂ from the m/z 91 fragment (phenyl cation) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

Currently, there are no publicly available crystal structures for this compound or its simple crystalline derivatives in crystallographic databases. The compound is a liquid at room temperature, which complicates single-crystal X-ray diffraction studies without first preparing a suitable crystalline derivative. However, crystal structures of related compounds, such as 1,5-diphenyl-3-(2-pyridyl)pentane-1,5-dione, have been determined, demonstrating that the 1,5-diphenylpentane (B3048512) framework is amenable to crystallization. researchgate.net

If a single crystal of this compound or a suitable derivative were obtained, X-ray analysis would reveal key structural features. These would include:

The precise C-C and C-O bond lengths and the C-C-C and C-O-H bond angles.

The conformation of the pentane chain (e.g., extended or folded).

The rotational orientation (torsional angles) of the two terminal phenyl groups relative to the alkyl chain.

The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group or π-π stacking interactions between phenyl rings.

The following table presents typical bond lengths for the types of bonds present in this compound, based on standard values from crystallographic data of similar organic molecules.

| Bond Type | Typical Bond Length (Å) |

|---|---|

| C(sp³)–C(sp³) | 1.53 - 1.55 |

| C(sp³)–C(aromatic) | 1.50 - 1.52 |

| C(aromatic)–C(aromatic) | 1.38 - 1.40 |

| C(sp³)–O | 1.42 - 1.44 |

| C(aromatic)–H | 0.95 - 1.09 |

| C(sp³)–H | 0.96 - 1.10 |

| O–H | 0.95 - 0.97 |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational chemistry method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis structure representation of chemical bonding. uni-muenchen.dewikipedia.orgnih.gov This approach provides quantitative insight into the electronic interactions between filled (donor) and unfilled (acceptor) orbitals, which are fundamental to understanding molecular stability and reactivity.

While a specific NBO analysis for this compound has not been reported in the literature, the key electronic interactions within the molecule can be predicted based on its structure. The analysis would focus on delocalization effects, also known as hyperconjugation, where electron density is shared between orbitals. These donor-acceptor interactions stabilize the molecule, and their energies can be quantified using second-order perturbation theory within the NBO framework. researchgate.net

The most significant electronic interactions expected in this compound would involve:

Oxygen Lone Pair Delocalization: The lone pairs on the oxygen atom (n_O) are strong electron donors. They would interact with the antibonding orbitals (σ) of adjacent C-C and C-H bonds. This n_O → σ(C-C) and n_O → σ*(C-H) delocalization helps to stabilize the molecule by dispersing electron density.

Phenyl Ring Interactions: The π-system of the phenyl rings plays a crucial role. There would be hyperconjugative interactions between the σ bonds of the alkyl chain and the antibonding π* orbitals of the phenyl rings (e.g., σ(C-C) → π(C=C)). Conversely, the filled π orbitals of the rings can donate electron density to the antibonding σ orbitals of the alkyl chain (π(C=C) → σ*(C-C)).

A summary of the principal expected NBO donor-acceptor interactions is provided in the table below. The stabilization energy, E(2), quantifies the strength of each interaction.

| Donor NBO (Filled) | Acceptor NBO (Unfilled) | Type of Interaction | Significance |

|---|---|---|---|

| n(O) (Lone Pair) | σ(C2–C3) / σ(C3–C4) | n → σ | Stabilizes the C-O bond and influences local conformation. |

| n(O) (Lone Pair) | σ(C3–H) | n → σ | Weakens the C-H bond slightly, contributes to stabilization. |

| σ(C1–C2) / σ(C4–C5) | σ(C2–C3) / σ(C3–C4) | σ → σ | Stabilizes the alkyl chain conformation. |

| σ(C-H) | σ(C-C) | σ → σ | General stabilization of the molecule. |

| π(C_ar–C_ar) | σ(C1–C_ar) / σ(C5–C_ar) | π → σ | Electron delocalization from phenyl ring to the alkyl chain. |

| σ(C1–C2) / σ(C4–C5) | π(C_ar–C_ar) | σ → π* | Hyperconjugation between the alkyl chain and the phenyl rings. |

Theoretical Studies and Mechanistic Insights into 1,5 Diphenylpentan 3 Ol Chemistry

Reaction Mechanism Elucidation and Transition State Analysis

The synthesis of 1,5-Diphenylpentan-3-ol is commonly achieved through the reduction of its corresponding ketone, 1,5-Diphenylpentan-3-one. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of such reactions. By modeling the reaction pathway, chemists can map the potential energy surface, identifying the structures of reactants, products, and crucial intermediates.

A central concept in understanding reaction rates and mechanisms is the transition state, an unstable, high-energy configuration that molecules pass through as they transform from reactants to products. For the reduction of 1,5-Diphenylpentan-3-one by a hydride reagent like sodium borohydride (B1222165), the transition state would involve the approach of the hydride ion to the electrophilic carbonyl carbon. Computational analysis can determine the precise geometry and energy of this transient species.

Techniques like Bonding Evolution Theory (BET) can be employed to analyze the step-by-step changes in bonding during a reaction. For the reduction of the ketone, a BET analysis would detail the progressive breaking of the carbonyl π-bond and the formation of the new carbon-hydrogen and oxygen-hydrogen bonds. The activation energy (ΔG≠), calculated as the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. A lower activation energy implies a faster reaction. Theoretical studies can compare different potential pathways, such as different orientations of reactant approach, to determine the most energetically favorable mechanism.

Prediction of Reactivity and Selectivity through Computational Models

Computational models are powerful tools for predicting the reactivity of molecules and the selectivity of their reactions. For this compound, these models can forecast the outcomes of various potential transformations, such as oxidation of the secondary alcohol or electrophilic substitution on the phenyl rings.

Machine learning and other predictive tools are increasingly used to determine the site- and regioselectivity of chemical reactions. These models are trained on vast datasets of known reactions and use molecular descriptors to predict the most likely site of attack on a new molecule. For instance, in a potential oxidation reaction of this compound, computational models would overwhelmingly predict that the reaction occurs at the hydroxyl-bearing carbon (C3), as it is the most activated site for this type of transformation. Similarly, for an electrophilic aromatic substitution, models can predict the relative reactivity of the ortho, meta, and para positions on the phenyl rings.

Table 1: Predicted Site Selectivity for Reactions of this compound

| Reaction Type | Most Probable Reactive Site | Computational Method | Predicted Outcome |

| Oxidation | C3-OH (Hydroxyl group) | DFT, Reactivity Indices | Formation of 1,5-Diphenylpentan-3-one |

| Electrophilic Nitration | Phenyl Rings | Electrostatic Potential Mapping | Substitution at ortho/para positions |

| Dehydration | C2/C4 C-H bonds | Transition State Search | Formation of 1,5-Diphenylpent-2-ene |

Structure-Reactivity Relationships and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the chemical structure of a molecule and its physical or chemical properties. These models use calculated molecular descriptors to predict properties without the need for experimental measurement. The fundamental principle is that the structure of a molecule dictates its properties and reactivity.

In this compound, key structural features influencing its properties include:

The Hydroxyl Group: This polar group is a primary site for hydrogen bonding, influencing properties like boiling point and solubility. It also serves as the main reactive center for oxidation and dehydration reactions.

The Alkyl Chain: The flexible five-carbon backbone allows the molecule to adopt various conformations, which can influence its interaction with catalysts or biological receptors.

A QSPR model for predicting a property like the boiling point of this compound and its analogs would involve calculating a set of molecular descriptors. These descriptors can be topological, electronic, or geometric in nature. Multiple linear regression or machine learning algorithms are then used to build a predictive model.

Table 2: Examples of Molecular Descriptors for QSPR Analysis of this compound

| Descriptor Class | Example Descriptor | Structural Information Encoded | Predicted Influence on Boiling Point |

| Topological | Wiener Index | Molecular branching and size | Positive correlation |

| Electronic | Dipole Moment | Molecular polarity | Positive correlation |

| Constitutional | Molecular Weight | Total mass of the molecule | Positive correlation |

| Quantum-Chemical | Polarizability | Ease of electron cloud distortion | Positive correlation |

Electronic Properties and Orbital Interactions (e.g., HOMO-LUMO analysis)

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability.

For this compound, computational calculations would show that the HOMO is primarily located on the electron-rich phenyl rings and the lone pairs of the oxygen atom in the hydroxyl group. This indicates these are the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed across the anti-bonding orbitals of the aromatic rings. A molecule with a small HOMO-LUMO gap is generally more reactive than one with a large gap.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's electronic characteristics.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (ELUMO - EHOMO)/2 : Measures resistance to change in electron distribution.

Chemical Potential (μ) = (EHOMO + ELUMO)/2 : Relates to the "escaping tendency" of electrons.

Electrophilicity Index (ω) = μ²/2η : Quantifies the ability of a molecule to accept electrons.

Table 3: Calculated Electronic Properties and Reactivity Descriptors (Illustrative Values)

| Property | Definition | Implication for this compound |

| EHOMO | Energy of Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | High gap suggests high stability and low reactivity |

| Hardness (η) | Resistance to deformation of electron cloud | A larger value indicates a "harder," less reactive molecule |

| Electronegativity (χ) | Tendency to attract electrons | Governs charge distribution in bonds |

| Electrophilicity Index (ω) | Propensity to act as an electrophile | A moderate value suggests it can act as a nucleophile or electrophile under different conditions |

Applications of 1,5 Diphenylpentan 3 Ol and Its Derivatives in Advanced Chemical Research Excluding Biological/medical

As a Core Building Block and Synthon in Organic Synthesis

1,5-Diphenylpentan-3-ol holds potential as a foundational molecule, or synthon, for the construction of more complex chemical structures. The hydroxyl group is a key reactive site, allowing for a variety of transformations that can lead to the synthesis of diverse organic compounds.

Key Reactions and Potential Derivatives:

Dehydration: The alcohol can undergo dehydration to form alkenes, such as 1,5-diphenyl-2-pentene or 1,5-diphenyl-3-pentene. The regioselectivity of this elimination reaction would be influenced by the reaction conditions.

Oxidation: Oxidation of the secondary alcohol would regenerate the ketone, 1,5-diphenylpentan-3-one, a versatile intermediate in its own right.

Substitution: The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a range of other functional groups.

Esterification and Etherification: Reaction with carboxylic acids or their derivatives leads to the formation of corresponding esters, while reaction with alkylating agents can produce ethers. These reactions can be used to introduce new functionalities or protecting groups.

The symmetrical nature of the this compound backbone, combined with the reactivity of the central hydroxyl group, makes it an interesting building block for creating molecules with specific steric and electronic properties.

Development of Ligands for Homogeneous and Heterogeneous Catalysis

The structure of this compound provides a scaffold for the design of novel ligands for transition metal catalysis. The central hydroxyl group can serve as an anchoring point for the introduction of coordinating moieties, such as phosphines, amines, or other heteroatoms.

The chirality of this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group, is a particularly important feature. Enantiomerically pure forms of the alcohol could be used to synthesize chiral ligands. These chiral ligands are highly valuable in asymmetric catalysis, where they can induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a chiral product.

Potential Ligand Design Strategies:

| Ligand Type | Potential Synthesis from this compound | Potential Catalytic Applications |

| Phosphine Ligands | Conversion of the hydroxyl group to a leaving group, followed by reaction with a phosphide (B1233454) source. | Cross-coupling reactions, hydrogenation, hydroformylation. |

| Amine Ligands | Reductive amination of the corresponding ketone or substitution of a leaving group derived from the alcohol. | Asymmetric reduction, oxidation reactions. |

| N,O-Ligands | Functionalization of the hydroxyl group to introduce a nitrogen-containing coordinating group. | Lewis acid catalysis, enantioselective additions. |

The flexibility of the pentane (B18724) backbone and the steric bulk of the phenyl groups in ligands derived from this compound could influence the activity and selectivity of the corresponding metal catalysts.

Precursor in Materials Science for Polymer and Supramolecular Chemistry

While specific applications of this compound in materials science are not widely reported, its structure suggests potential as a monomer or a component in the synthesis of polymers and supramolecular assemblies.

The bifunctional nature of the molecule, with two phenyl groups and a central hydroxyl group, could be exploited in polymerization reactions. For instance, the phenyl rings could be functionalized to allow for polymerization, with the hydroxyl group providing a site for further modification or influencing the polymer's properties, such as solubility and thermal stability.

In supramolecular chemistry, the hydroxyl group can participate in hydrogen bonding, a key interaction in the self-assembly of molecules into larger, ordered structures. Derivatives of this compound could be designed to act as building blocks for supramolecular polymers or liquid crystals, where the interplay of hydrogen bonding and π-π stacking of the phenyl rings would direct the self-assembly process.

Chemical Probes for Mechanistic Organic Studies

The reactivity of this compound and its derivatives can be utilized to study the mechanisms of organic reactions. For example, by introducing isotopic labels at specific positions within the molecule, it could be used as a probe to trace the pathways of atoms during a chemical transformation.

The stereocenter at the hydroxyl-bearing carbon allows for its use in stereochemical studies. By using an enantiomerically pure form of the alcohol, the stereochemical outcome of a reaction can be investigated, providing insights into the reaction mechanism. For instance, determining whether a substitution reaction at the stereocenter proceeds with inversion or retention of configuration can help to elucidate the reaction pathway.

Furthermore, the flexible five-carbon chain allows for the study of long-range electronic effects and intramolecular interactions between the phenyl groups and the reactive center at the hydroxyl group.

Emerging Research Directions and Future Prospects for 1,5 Diphenylpentan 3 Ol

Development of Novel and Sustainable Synthetic Routes

The chemical industry's growing emphasis on green chemistry is steering the synthesis of 1,5-diphenylpentan-3-ol towards more sustainable and efficient methodologies. nih.govfigshare.com Traditional multi-step syntheses are being challenged by innovative approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the development of one-pot syntheses . For instance, a green chemistry approach for the synthesis of related 1,3,5-triarylpentane-1,5-dione derivatives has been developed using boric acid as a catalyst in polyethylene (B3416737) glycol, proceeding through Aldol (B89426), Michael, and Friedel-Crafts additions in a single vessel. nih.gov This strategy significantly reduces the need for intermediate purification steps, thereby saving time and resources.

Photocatalysis and electrocatalysis are also emerging as powerful tools for the synthesis of alcohols, offering green alternatives to conventional oxidation and reduction reactions. researchgate.net Photocatalytic systems, often employing semiconductor materials, can facilitate the oxidation of alcohols to carbonyl compounds under mild conditions, using light as the energy source. nih.govacs.orgnih.gov These principles can be applied in reverse, for the reduction of the precursor ketone, 1,5-diphenylpentan-3-one, to the desired alcohol.

Furthermore, biocatalysis , utilizing enzymes to carry out chemical transformations, presents a highly selective and environmentally benign synthetic route. While specific enzymes for the synthesis of this compound have not been extensively reported, the broader success of biocatalysis in asymmetric synthesis suggests its potential for producing enantiomerically pure forms of this alcohol.

| Synthetic Strategy | Key Features | Potential Advantages |

| One-Pot Synthesis | Multiple reaction steps in a single reactor. | Reduced waste, time, and cost. nih.gov |

| Photocatalysis | Use of light to drive chemical reactions. | Mild reaction conditions, use of renewable energy. nih.govacs.orgnih.gov |

| Electrocatalysis | Use of electricity to drive chemical reactions. | High efficiency and control. researchgate.net |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild conditions, environmentally friendly. |

Exploration of Unconventional Reactivity and Transformations

Beyond its conventional reactions as a secondary alcohol, researchers are beginning to explore the unconventional reactivity of this compound, particularly focusing on the activation of otherwise inert C-H bonds and the generation of radical intermediates. mdpi.comuchicago.edu

The aliphatic backbone of this compound presents opportunities for remote functionalization through radical-mediated processes. One such process is the 1,5-hydrogen atom transfer (HAT) , where a radical generated at one position can abstract a hydrogen atom from a distant carbon, leading to the formation of a new radical center. mdpi.com This strategy could enable the introduction of functional groups at positions that are not easily accessible through traditional ionic pathways. For example, a radical initiated at the hydroxyl-bearing carbon could potentially lead to functionalization at the benzylic positions.

The study of radical-mediated trifunctionalization reactions also opens up new possibilities for creating complex molecular architectures from simple precursors. mdpi.com By carefully choosing radical initiators and trapping agents, it may be possible to introduce three new functional groups onto the this compound scaffold in a single, controlled sequence.

These explorations into unconventional reactivity are crucial for expanding the synthetic utility of this compound and for the discovery of novel derivatives with unique properties.

Integration into Advanced Chemical Systems and Multicomponent Reactions

The structural features of this compound make it an attractive building block for the construction of more complex molecular systems, particularly through multicomponent reactions (MCRs) and cascade reactions . MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.orgbeilstein-journals.org

While direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions has not been extensively documented, its functional group (a secondary alcohol) and hydrocarbon backbone could be leveraged in the design of new MCRs. For instance, the hydroxyl group could be converted into a more reactive species in situ, which then participates in a multicomponent assembly.

In cascade reactions , a series of intramolecular transformations are triggered by a single event, leading to a significant increase in molecular complexity in a single operation. mdpi.com The this compound scaffold, with its two phenyl rings and central hydroxyl group, could be a precursor for designing elegant cascade sequences. For example, an initial reaction at the hydroxyl group could trigger a series of cyclizations involving the phenyl rings, leading to the formation of polycyclic structures.

The integration of this compound into these advanced chemical systems is a key area for future research, with the potential to streamline the synthesis of complex molecules for applications in materials science and medicinal chemistry.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the in silico design and property prediction of novel molecules before their synthesis in the laboratory. For this compound, computational approaches can guide the development of derivatives with tailored electronic, optical, and biological properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their observed activities. nih.govresearchgate.net For instance, QSAR models have been used to understand the toxicity of benzyl (B1604629) alcohols, revealing that factors such as hydrophobicity and the electronic nature of substituents can play a significant role. nih.gov Similar models could be developed for derivatives of this compound to predict their properties and guide the synthesis of analogs with desired characteristics.

Machine learning (ML) is also emerging as a powerful technique for predicting molecular properties. acs.orgchemrxiv.orgresearch.google By training ML models on large datasets of molecules with known properties, it is possible to predict the properties of new, unsynthesized compounds with a high degree of accuracy. research.google This approach could be used to screen virtual libraries of this compound derivatives for specific applications, such as identifying candidates with optimal electronic properties for use in organic electronics or those with specific binding affinities for biological targets.

The synergy between computational design and experimental synthesis is expected to accelerate the discovery of novel this compound derivatives with tailored functionalities, opening up new avenues for their application in diverse scientific fields.

| Computational Approach | Application to this compound | Potential Outcome |

| QSAR | Correlating structural features with biological or physical properties. | Prediction of activity and guidance for synthesizing more potent or selective derivatives. nih.govresearchgate.net |

| Machine Learning | Predicting properties of virtual derivatives. | Rapid screening of large virtual libraries to identify promising candidates for synthesis. acs.orgchemrxiv.orgresearch.google |

| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Understanding reactivity and designing derivatives with specific electronic or optical properties. |

Q & A

Q. What are the common synthetic routes for 1,5-Diphenylpentan-3-ol, and what are their methodological considerations?

The compound is typically synthesized via Grignard reactions or palladium-catalyzed coupling . For example, this compound can be prepared by reacting 3-phenylpropanal with 2-phenylethylmagnesium bromide, followed by acid workup . Palladium-catalyzed reactions under dynamic conditions (e.g., filtration, vacuum concentration) yield the product at 28% efficiency, highlighting the need for optimization of catalysts or reaction time . Methodological challenges include controlling stereochemistry and minimizing side products, which require precise stoichiometry and inert atmospheres.

Q. How is this compound isolated and characterized from natural sources?

In natural product isolation (e.g., from Flindersia laevicarpa wood), sequential extraction with light petroleum and methanol is employed. Structural elucidation relies on IR spectroscopy (to identify hydroxyl and aromatic groups), chemical degradation (e.g., D-U-F degradation), and synthesis validation to confirm the backbone structure . Thin-layer chromatography (TLC) and column chromatography are critical for purification, with polarity gradients adjusted based on the compound’s solubility profile.

Advanced Research Questions

Q. How can researchers optimize low-yield reactions involving this compound, such as palladium-catalyzed processes?

The 28% yield reported in palladium-catalyzed reactions suggests inefficiencies in catalyst loading, ligand choice, or workup procedures. Advanced optimization strategies include:

- High-throughput screening of Pd-based catalysts (e.g., Pd/C, Pd(OAc)₂) and ligands (e.g., phosphines).

- In situ monitoring (e.g., NMR or HPLC) to identify intermediate bottlenecks.

- Solvent engineering (e.g., switching from polar aprotic to ether-based solvents) to improve selectivity.

Data from the Open Reaction Database (ORD) can be leveraged to benchmark performance against analogous systems .

Q. What analytical techniques resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR or IR spectra (e.g., unexpected peak splitting or hydroxyl stretching frequencies) may arise from conformational flexibility or impurities. To address this:

- Use 2D NMR (e.g., HSQC, HMBC) to unambiguously assign proton-carbon correlations.

- Compare experimental optical rotation with synthesized enantiomers to rule out stereochemical mismatches .

- Employ X-ray crystallography for definitive confirmation of molecular geometry, especially if synthetic routes produce polymorphs.

Q. How does this compound perform in computational modeling for material science applications?

In molecular dynamics (MD) simulations, this compound’s biphenyl structure contributes to steric stabilization in lubricant base oils. Researchers modify its ether derivatives (e.g., farnesyl bromide adducts) to enhance viscosity indices (VI) and thermal stability, benchmarking against industrial standards like YUBASE-4 . Key parameters include:

- Free-energy calculations to predict phase behavior.

- Density functional theory (DFT) to optimize substituent effects on electron density.

Q. What are the challenges in isolating this compound from complex plant extracts?

Co-elution with structurally similar alcohols (e.g., 1,5-diphenylpentan-1,3-diol) complicates isolation. Mitigation strategies involve:

- pH-selective extraction (e.g., adjusting aqueous layers to deprotonate phenolic groups).

- Chiral chromatography using cellulose-based columns to separate enantiomers .

- LC-MS/MS for real-time tracking of target ions (e.g., m/z corresponding to [M+H]⁺).

Q. How do stereochemical variations in analogs affect the compound’s reactivity and bioactivity?

The stereochemistry of the hydroxyl and phenyl groups influences hydrogen-bonding networks and π-π interactions. For example:

Q. What protocols ensure the stability of this compound under experimental conditions?

The compound’s secondary alcohol group is prone to oxidation. Best practices include:

- Storage under argon or nitrogen at –20°C to prevent radical-mediated degradation.

- Use of antioxidants (e.g., BHT) in reaction mixtures for long-term studies.

- Regular GC-MS purity checks to detect diketone byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.